2-ethoxy-6-[(E)-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]imino}methyl]phenol
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Overview
Description
2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL is a complex organic compound that features an oxazole and pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potentials in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL involves its interaction with specific molecular targets. The oxazole and pyridine moieties allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole moiety.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-ETHOXY-6-{[(4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YLPHENYL)IMINO]METHYL}PHENOL is unique due to its specific combination of oxazole and pyridine moieties, which confer distinct biological activities and therapeutic potentials compared to other similar compounds .
Properties
Molecular Formula |
C21H17N3O3 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-ethoxy-6-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C21H17N3O3/c1-2-26-17-6-3-5-15(19(17)25)13-23-16-10-8-14(9-11-16)21-24-20-18(27-21)7-4-12-22-20/h3-13,25H,2H2,1H3 |
InChI Key |
DWAJFFWVASNPLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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